

Application Note & Protocol: Quantitative Determination of Soluble MIV-6R Levels in Human Serum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MIV-6R

Cat. No.: B609071

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MIV-6R is a transmembrane receptor protein that plays a crucial role in inflammatory and autoimmune signaling pathways. The extracellular domain of **MIV-6R** can be shed from the cell surface, giving rise to a soluble form (**sMIV-6R**) that circulates in the bloodstream. Elevated levels of **sMIV-6R** in serum have been associated with the disease activity and progression of certain autoimmune disorders. Consequently, the accurate quantification of **sMIV-6R** in patient serum is a valuable tool for researchers and drug development professionals investigating disease pathogenesis and monitoring therapeutic responses.

This document provides a detailed protocol for the quantitative determination of human **sMIV-6R** in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for **sMIV-6R** has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any **sMIV-6R** present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for **sMIV-6R** is added to the wells. Following a wash to remove any unbound antibody-enzyme

reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of sMIV-6R bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Data Presentation

Table 1: Typical Standard Curve Data

The following data is an example of a typical standard curve. A new standard curve must be generated for each set of samples assayed.

Standard Concentration (pg/mL)	Optical Density (450 nm)
2000	2.512
1000	1.605
500	0.855
250	0.451
125	0.248
62.5	0.152
31.25	0.101
0	0.050

Table 2: Assay Performance Characteristics

Parameter	Specification
Assay Range	31.25 - 2000 pg/mL
Sensitivity	< 15 pg/mL
Intra-Assay Precision (CV%)	< 5%
Inter-Assay Precision (CV%)	< 8%
Sample Type	Serum
Required Sample Volume	10 µL
Assay Time	4.5 hours

Table 3: Example Quantitative Data from Patient Serum Samples

Sample ID	sMIV-6R Concentration (pg/mL)
Healthy Control 1	150
Healthy Control 2	185
Patient A (Pre-treatment)	1250
Patient A (Post-treatment)	450
Patient B (Pre-treatment)	1800
Patient B (Post-treatment)	620

Experimental Protocols

I. Reagent and Sample Preparation

- Bring all reagents to room temperature before use.
- Assay Diluent: Provided ready to use.
- Wash Buffer Concentrate (20X): Dilute 25 mL of Wash Buffer Concentrate into 475 mL of deionized water to prepare 500 mL of 1X Wash Buffer.

- **sMIV-6R Standard:** Reconstitute the **sMIV-6R** standard with 1.0 mL of Assay Diluent. This reconstitution produces a stock solution of 2000 pg/mL. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
- **Standard Dilutions:** Create a dilution series of the standard from 2000 pg/mL to 31.25 pg/mL by performing 2-fold serial dilutions in Assay Diluent. The Assay Diluent serves as the zero standard (0 pg/mL).
- **Serum Samples:** Collect blood samples and allow them to clot for 30 minutes before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles. Dilute serum samples 1:10 in Assay Diluent before use.

II. Assay Procedure

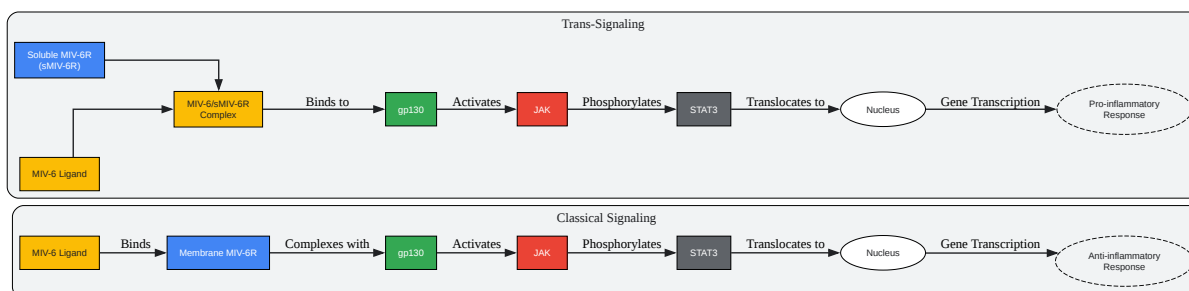
- Add 100 μL of Assay Diluent to each well.
- Add 100 μL of standard, control, or diluted sample to each well. Cover with a plate sealer and incubate for 2 hours at room temperature.
- Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1X Wash Buffer (400 μL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
- Add 200 μL of **sMIV-6R** Conjugate to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.
- Repeat the aspiration/wash as in step 3.
- Add 200 μL of Substrate Solution to each well. Incubate for 20 minutes at room temperature. Protect from light.
- Add 50 μL of Stop Solution to each well. The color in the wells should change from blue to yellow.

- Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

III. Data Analysis

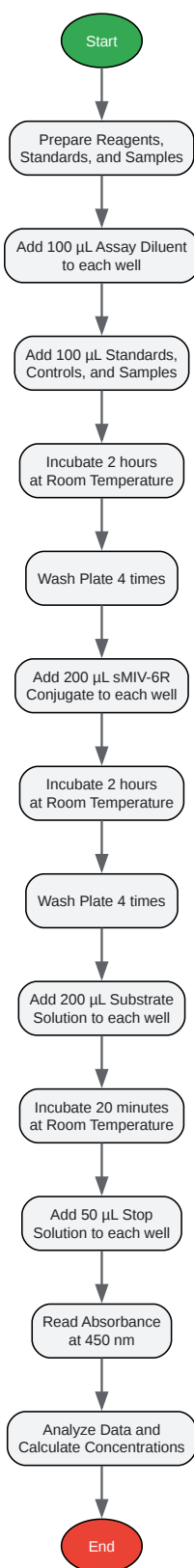
- Average the duplicate readings for each standard, control, and sample.
- Subtract the average zero standard optical density.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.
- Determine the concentration of **sMIV-6R** in the samples by interpolating their average absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor (10 for serum samples) to get the final **sMIV-6R** concentration in the original sample.

Visualizations



[Click to download full resolution via product page](#)

Caption: **MIV-6R** signaling pathways.



[Click to download full resolution via product page](#)

Caption: sMIV-6R ELISA experimental workflow.

- To cite this document: BenchChem. [Application Note & Protocol: Quantitative Determination of Soluble MIV-6R Levels in Human Serum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609071#quantifying-soluble-miv-6r-levels-in-patient-serum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com